molecular formula C6H12NO6- B1238047 (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

Cat. No. B1238047
M. Wt: 194.16 g/mol
InChI Key: UFYKDFXCZBTLOO-TXICZTDVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-deoxy-D-gluconate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 2-amino-2-deoxy-D-gluconic acid. It has a role as a bacterial metabolite. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It derives from a D-gluconate. It is a conjugate base of a 2-amino-2-deoxy-D-gluconic acid and a 2-amino-2-deoxy-D-gluconic acid zwitterion.

Scientific Research Applications

Synthesis of Enantiopure β-Amino‐γ‐hydroxy Acids

Enantiopure derivatives of amino-hydroxy acids, related to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate, have been synthesized using stereodivergent synthesis from L-aspartic and L-glutamic acids. This research highlights the importance of stereochemistry in producing specific amino acid derivatives, which have potential applications in various biochemical and pharmaceutical fields (Andrés et al., 2003).

Marine Peptides and Biologically Active Compounds

Research on derivatives of (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate has led to the synthesis of compounds like callipeltins and neamphamide A, found in marine peptides. These compounds have shown promising biological activities, indicating potential for the development of new therapeutic agents (Jeon et al., 2006).

Collagen and Collagen-like Proteins

The synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins, has been developed using (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate derivatives. This research is significant for understanding and replicating the molecular structure of collagen, which has extensive applications in medical and cosmetic industries (Marin et al., 2002).

Fungal Biochemistry

Studies on fungi like Amanita miculifera have identified amino acids related to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate. Understanding these non-protein amino acids can provide insights into fungal biochemistry and potential pharmaceutical applications (Hatanaka et al., 1999).

Anti-HIV Activity

Synthesis of compounds like (2R,3R,4S)-4-Amino-2,3-dihydroxyheptane-1,7-dioic acid, found in cyclic depsipeptide homophymines, demonstrates potential anti-HIV activity. This highlights the role of specific amino acid derivatives in developing novel treatments for infectious diseases (Tokairin et al., 2014).

properties

Product Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

Molecular Formula

C6H12NO6-

Molecular Weight

194.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/p-1/t2-,3-,4-,5-/m1/s1

InChI Key

UFYKDFXCZBTLOO-TXICZTDVSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])N)O)O)O)O

SMILES

C(C(C(C(C(C(=O)[O-])N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate
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(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate
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(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate
Reactant of Route 6
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

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